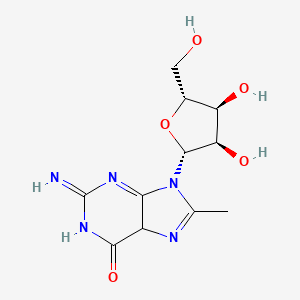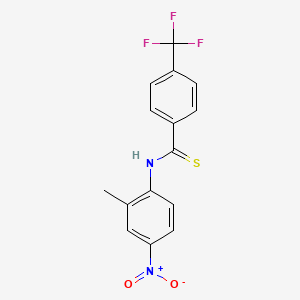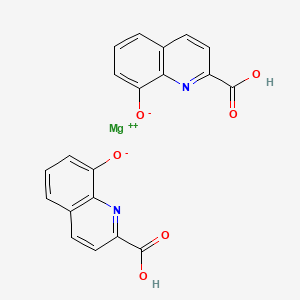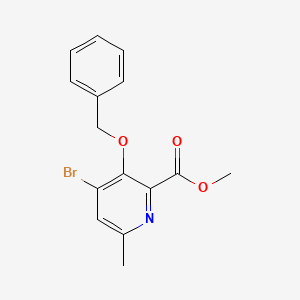
Methyl 3-(benzyloxy)-4-bromo-6-methylpicolinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(benzyloxy)-4-bromo-6-methylpicolinate is an organic compound that belongs to the class of picolinates It is characterized by the presence of a benzyloxy group, a bromine atom, and a methyl group attached to a picolinate core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(benzyloxy)-4-bromo-6-methylpicolinate typically involves the following steps:
Benzyloxylation: The benzyloxy group is introduced through a nucleophilic substitution reaction, where a suitable benzyloxy precursor reacts with the brominated picolinate.
Methylation: The methyl group is introduced via methylation reactions using methylating agents like methyl iodide or dimethyl sulfate.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination, benzyloxylation, and methylation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions: Methyl 3-(benzyloxy)-4-bromo-6-methylpicolinate undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines, thiols, or alkoxides are used under basic or neutral conditions.
Major Products Formed:
Oxidation: Benzoic acid derivatives.
Reduction: De-brominated picolinate derivatives.
Substitution: Various substituted picolinate derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 3-(benzyloxy)-4-bromo-6-methylpicolinate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of Methyl 3-(benzyloxy)-4-bromo-6-methylpicolinate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways depend on the specific application, but may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
Methyl 3-(benzyloxy)-4-bromo-6-methylpicolinate can be compared with other similar compounds, such as:
Methyl 3-(benzyloxy)-4-chloro-6-methylpicolinate: Similar structure but with a chlorine atom instead of bromine.
Methyl 3-(benzyloxy)-4-fluoro-6-methylpicolinate: Similar structure but with a fluorine atom instead of bromine.
Methyl 3-(benzyloxy)-4-iodo-6-methylpicolinate: Similar structure but with an iodine atom instead of bromine.
Uniqueness: The presence of the bromine atom in this compound imparts unique reactivity and properties compared to its chloro, fluoro, and iodo analogs .
Propiedades
Fórmula molecular |
C15H14BrNO3 |
|---|---|
Peso molecular |
336.18 g/mol |
Nombre IUPAC |
methyl 4-bromo-6-methyl-3-phenylmethoxypyridine-2-carboxylate |
InChI |
InChI=1S/C15H14BrNO3/c1-10-8-12(16)14(13(17-10)15(18)19-2)20-9-11-6-4-3-5-7-11/h3-8H,9H2,1-2H3 |
Clave InChI |
LVGHDUWLRJIZCK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=N1)C(=O)OC)OCC2=CC=CC=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


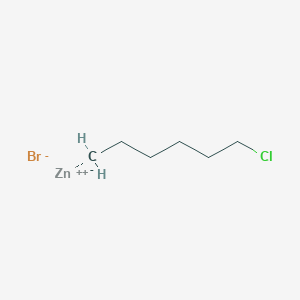

![diethyl-[(5E)-5-(6,8,9,10-tetrahydrochromeno[4,3-b]chromen-11-ylmethylidene)-2,4,4a,6,7,8-hexahydro-1H-xanthen-3-ylidene]azanium;perchlorate](/img/structure/B12336340.png)
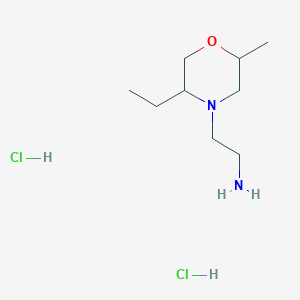
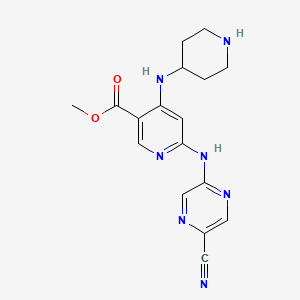
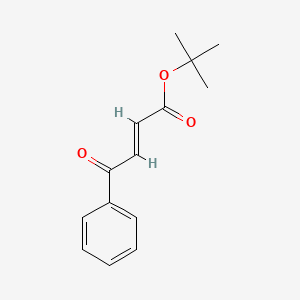
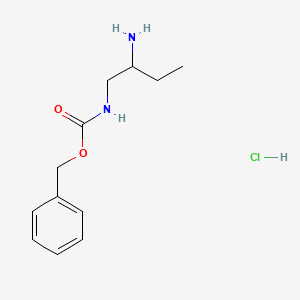
![Dimethyl[2-(morpholin-2-yl)ethyl]amine dihydrochloride](/img/structure/B12336362.png)
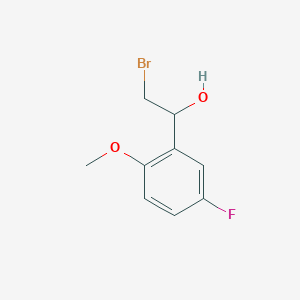
![Thieno[2,3-d]pyrimidin-4(1H)-one, 2-(methylthio)-](/img/structure/B12336373.png)
